C26H29ClFN3O
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Overview
Description
The compound with the molecular formula C26H29ClFN3O Diazepam . Diazepam is a benzodiazepine derivative that is widely used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties . It is commonly prescribed for the treatment of anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazepam can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of a base to form 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of diazepam involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Diazepam undergoes various chemical reactions, including:
Oxidation: Diazepam can be oxidized to form and other metabolites.
Reduction: Reduction of diazepam can yield .
Substitution: Diazepam can undergo substitution reactions, particularly at the nitrogen and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products Formed
Nordiazepam: Formed through oxidation.
Desmethyldiazepam: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Diazepam has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on the central nervous system and its interaction with neurotransmitter receptors.
Medicine: Extensively researched for its therapeutic effects in treating anxiety, seizures, and muscle spasms.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Diazepam exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptors in the brain . This leads to increased inhibitory effects on neuronal activity, resulting in sedation, muscle relaxation, and anxiolysis. The molecular targets include the benzodiazepine binding site on the GABA-A receptor complex .
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
Diazepam is unique in its long duration of action and its ability to be used in a wide range of therapeutic applications. It has a rapid onset of action and a relatively long half-life compared to other benzodiazepines, making it suitable for both acute and chronic treatment .
Properties
Molecular Formula |
C26H29ClFN3O |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C26H29ClFN3O/c27-23-7-5-21(6-8-23)22(19-30-13-1-2-14-30)17-26(32)29-25-11-15-31(16-12-25)18-20-3-9-24(28)10-4-20/h1-10,13-14,22,25H,11-12,15-19H2,(H,29,32) |
InChI Key |
KYVUZSJSHFBFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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